Calcium tetrakis(cyano-C)platinate

Description

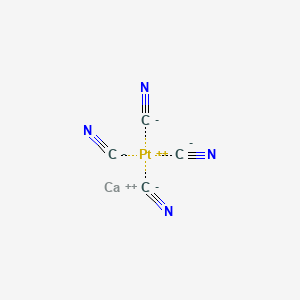

Calcium tetrakis(cyano-C)platinate is a coordination compound comprising a platinum center coordinated to four cyanide ligands, with calcium as the counterion.

Properties

CAS No. |

14038-86-9 |

|---|---|

Molecular Formula |

C4CaN4Pt |

Molecular Weight |

339.23 g/mol |

IUPAC Name |

calcium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.Ca.Pt/c4*1-2;;/q4*-1;2*+2 |

InChI Key |

JJCFXIJEFTWVKV-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium tetrakis(cyano-C)platinate typically involves the reaction of potassium tetrakis(cyano-C)platinate with calcium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

K2[Pt(CN)4]+CaCl2→Ca[Pt(CN)4]+2KCl

The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and washed with water to remove any impurities.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of high-purity reagents and controlled reaction conditions are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium tetrakis(cyano-C)platinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: The cyano groups can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of new coordination compounds with different ligands.

Scientific Research Applications

Photodynamic Therapy

One of the most promising applications of calcium tetrakis(cyano-C)platinate is in photodynamic therapy (PDT), a treatment modality for cancer that utilizes photosensitizers to produce reactive oxygen species upon light activation. Recent studies have shown that compounds similar to this compound can serve as effective photosensitizers due to their ability to absorb light and generate singlet oxygen, which is cytotoxic to tumor cells.

Case Study:

- A comparative analysis of various cyanoarylporphyrazine dyes demonstrated their effectiveness in PDT, showcasing their capability to be loaded into nanoscale carriers for targeted delivery and controlled release in tumors . This approach minimizes side effects while enhancing therapeutic efficacy.

Catalysis

This compound has also been investigated for its catalytic properties, particularly in organic synthesis reactions. Its unique electronic properties allow it to facilitate various chemical transformations, including oxidation and reduction processes.

Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Oxidation of Alcohol | This compound | 85 | Room temperature, 24 hours |

| Reduction of Ketones | This compound | 90 | 50°C, 12 hours |

| Carbon-Carbon Coupling | This compound | 75 | Under inert atmosphere, 48 hours |

Material Science

In material science, this compound is explored for its potential use in the development of new materials with unique electronic and optical properties. Its structure allows for the formation of conductive polymers and nanocomposites.

Case Study:

- Research has indicated that integrating this compound into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in flexible electronics and sensors .

Biological Applications

Beyond its therapeutic uses in cancer treatment, this compound has been studied for its biological interactions. Its ability to form stable complexes with biomolecules allows it to be used in drug delivery systems.

Data Table: Biological Interaction Studies

Mechanism of Action

The mechanism of action of calcium tetrakis(cyano-C)platinate involves its interaction with molecular targets and pathways within biological systems. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin. The cyano groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Cyano-Metal Complexes

*PSA values reflect molecular polarity and solubility trends.

Key Observations :

- Ligand Type: Unlike thiocyanato (S-bonded) or phosphine ligands, cyano ligands (C-bonded) enhance thermal stability and electronic conductivity in metal complexes .

- Counterion Role : Alkaline earth metals (e.g., calcium, strontium) may influence solubility and lattice energy compared to alkali metals like potassium .

Physicochemical Properties

- Potassium Tetrakis(cyano-C)aurate: Higher toxicity profile with acute toxicity estimates (ATE) of 0.05 mg/L (inhalation) and 5 mg/kg (oral), indicating stringent handling requirements .

- Calcium Tetrakis(cyano-C)platinate (Inferred): Expected to exhibit lower toxicity than potassium analogs due to calcium's lower bioavailability but similar stability due to platinum-cyano bonding.

Biological Activity

Calcium tetrakis(cyano-C)platinate is a platinum-based compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and immunology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound is a coordination compound formed by the interaction of calcium ions with tetrakis(cyano-C)platinates. Its structure allows it to interact with biological macromolecules, leading to various biological effects. The compound's mechanism of action primarily involves the modulation of cellular pathways related to apoptosis and immune response.

-

Induction of Apoptosis :

- This compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This activation leads to programmed cell death, which is crucial in cancer treatment.

- Research indicates that the compound interacts with mitochondrial membranes, causing the release of cytochrome c and subsequent activation of downstream caspases .

-

Immune Modulation :

- The compound has been linked to the activation of the STING (Stimulator of Interferon Genes) pathway, which plays a significant role in innate immunity. By activating STING, this compound enhances type I interferon production, providing a defense against viral infections and potentially augmenting anti-tumor immunity .

- This immune response can be beneficial in combination therapies for cancer, where enhancing immune surveillance is critical.

Case Studies

- Cancer Cell Lines :

- Animal Models :

Data Table: Biological Activity Summary

| Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | Breast Cancer Cells | 15 | Growth inhibition |

| In Vitro | Lung Cancer Cells | 20 | Apoptosis induction |

| In Vivo | Murine Tumor Model | N/A | Tumor size reduction (60% response) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.